3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile

EGFR inhibitors Kinase inhibition assay Anticancer drug discovery

3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (CAS 3954-26-5, MW 220.27 g/mol, C₈H₄N₄S₂, mp >300 °C) is a symmetric heterocyclic compound featuring a thieno[2,3-b]thiophene core bearing two ortho-amino groups at positions 3 and 4 and two cyano groups at positions 2 and 5. This unique arrangement of electron-donating amino groups adjacent to electron-withdrawing nitriles on a rigid fused thiophene scaffold defines it as a privileged o-aminonitrile building block.

Molecular Formula C8H4N4S2
Molecular Weight 220.3 g/mol
Cat. No. B7762938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile
Molecular FormulaC8H4N4S2
Molecular Weight220.3 g/mol
Structural Identifiers
SMILESC(#N)C1=C(C2=C(S1)SC(=C2N)C#N)N
InChIInChI=1S/C8H4N4S2/c9-1-3-6(11)5-7(12)4(2-10)14-8(5)13-3/h11-12H2
InChIKeyKZBSENMHTIDEHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile: A Symmetric o-Aminonitrile Building Block for Pharmaceutical and Optoelectronic Research


3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (CAS 3954-26-5, MW 220.27 g/mol, C₈H₄N₄S₂, mp >300 °C) is a symmetric heterocyclic compound featuring a thieno[2,3-b]thiophene core bearing two ortho-amino groups at positions 3 and 4 and two cyano groups at positions 2 and 5 [1]. This unique arrangement of electron-donating amino groups adjacent to electron-withdrawing nitriles on a rigid fused thiophene scaffold defines it as a privileged o-aminonitrile building block [2]. It serves as a versatile precursor for the synthesis of fused pyrimidines, pyridines, triazines, and tetrazoles via heterocyclocondensation, Friedländer, and cycloaddition reactions, with documented applications in EGFR-targeted anticancer research and non-linear optical (NLO) materials development [1][2][3].

Why Generic Thienothiophene or o-Aminonitrile Alternatives Cannot Replace 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile


The substitution of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile with structurally related analogs—whether the diester, dicarboxamide, or mono-cyano/mono-ester congeners—is precluded by its irreproducible electronic and synthetic profile. The simultaneous presence of two electron-withdrawing cyano groups and two electron-donating amino groups on a rigid, fully conjugated thieno[2,3-b]thiophene core generates a push–pull electronic system that is absent in diester analogs (e.g., diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate) [1]. This electronic configuration directly controls the compound's reactivity in cyclocondensation reactions and governs the EGFR kinase binding affinity of its downstream derivatives [2]. Previous synthetic routes employing dicarboxamide or diethylformate analogs suffer from limited starting material availability, multistep sequences, and poor yields, while the dicarbonitrile compound enables concise, high-yielding microwave-assisted transformations [3]. The data below quantify these differentiated properties.

Quantitative Differentiation Evidence for 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile Against Closest Analogs and Standards


EGFR Wild-Type Kinase Inhibition: 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile vs. Erlotinib Standard

In a homogeneous time-resolved fluorescence (HTRF) assay against epidermal growth factor receptor wild-type (EGFRWT), the parent compound 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (compound 1) demonstrated an IC50 of 0.29 ± 0.05 μM, surpassing the clinical reference standard erlotinib (IC50 = 0.32 ± 0.05 μM) [1]. This establishes the compound itself—prior to any further derivatization—as an EGFRWT inhibitor equipotent to a first-line clinical EGFR tyrosine kinase inhibitor.

EGFR inhibitors Kinase inhibition assay Anticancer drug discovery

EGFR T790M Mutant Kinase Inhibition: 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile vs. Gefitinib Standard

Against the clinically relevant drug-resistant EGFRT790M mutant, the parent compound 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (compound 1) exhibited an IC50 of 7.89 ± 0.31 μM, representing a 2.72-fold greater potency compared to gefitinib (IC50 = 21.44 ± 0.75 μM) in the same HTRF assay [1]. Notably, the formamide-derived pyrimidine derivative (compound 2) achieved a 4.27-fold improvement over gefitinib (IC50 = 5.02 ± 0.19 μM), highlighting the scaffold's amenability to potency optimization through derivatization [1].

EGFR T790M Drug-resistant cancer Mutant-selective kinase inhibitor

Antiproliferative Activity Against MCF-7 Breast Cancer and A549 Lung Cancer Cells: Parent Compound vs. Erlotinib and Doxorubicin

In MTT cytotoxicity assays, the parent compound 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (compound 1) demonstrated IC50 values of 8.57 ± 0.31 μM against MCF-7 (breast cancer) and 5.09 ± 0.15 μM against A549 (lung cancer) cell lines [1]. Against erlotinib (MCF-7 IC50 = 21.76 ± 1.85 μM; A549 IC50 = 19.33 ± 1.85 μM), this represents a 2.54-fold and 3.80-fold improvement, respectively. The compound's activity against MCF-7 cells also approaches that of doxorubicin (IC50 = 7.89 ± 0.55 μM), a standard chemotherapeutic agent [1].

Antiproliferative activity MCF-7 cell line A549 cell line MTT cytotoxicity assay

Non-Linear Optical Band Gap: Thieno[2,3-b]thiophene-2,5-dicarbonitrile Scaffold vs. Diester Analog for Optoelectronic Applications

A direct comparison of derivatized thieno[2,3-b]thiophene scaffolds revealed that the dicarbonitrile-based analog (3,4-bis(((E)-2-oxoindolin-3-ylidene)amino)thieno[2,3-b]thiophene-2,5-dicarbonitrile) exhibited an optical band gap of 1.66 eV, substantially narrower than the 1.95 eV measured for the corresponding diethyl 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxylate-derived analog under identical conditions [1]. This 0.29 eV reduction places the dicarbonitrile scaffold closer to the optimal Shockley–Queisser single-junction solar absorber band gap (~1.34 eV) [1]. Additionally, the non-linear refractive index (n₂) and third-order non-linear susceptibility (χ⁽³⁾) of the dicarbonitrile-derived thin films are reported to be significantly higher than those of chalcogenide and oxide reference materials [2].

Non-linear optics Band gap engineering Organic semiconductors Solar absorber materials

Microwave-Assisted Synthetic Yields and Reaction Versatility: Dicarbonitrile Scaffold vs. Alternative o-Aminonitrile Building Blocks

The synthetic utility of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile is evidenced by documented high-yielding transformations to diverse fused heterocyclic systems under microwave and conventional conditions. The patent literature reports Friedländer condensation yields of 70–74% with cycloalkanones under microwave (ZnCl₂, 120 °C, 30 min) and conventional (AlCl₃, reflux, 3 h) conditions [1]. In the ACS Omega study, microwave-assisted conversion to pyrimidine derivatives (compounds 2 and 3) proceeded in 75% and 70% yields, respectively, using 900 W microwave irradiation for only 10 min [2]. Compound 5 (a diaryl-indenoindene-dione) was obtained in 85% yield. By contrast, the prior art for analogous thienothiophene-fused pyrimidine syntheses using dicarboxamide or diethylformate starting materials was characterized as suffering from 'limited availability of starting materials, multistep sequences and poor yields' [3]. The dicarbonitrile compound overcomes these limitations by providing a stable, commercially accessible, single-step-accessible building block that enables concise, high-yielding routes to diverse polycyclic systems.

Microwave-assisted synthesis Heterocyclic chemistry Building block efficiency Friedländer condensation

Best-Fit Research and Industrial Application Scenarios for 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile Based on Quantitative Evidence


Medicinal Chemistry: Starting Scaffold for Next-Generation EGFR T790M-Resistant NSCLC Inhibitors

Procurement of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile is indicated for structure–activity relationship (SAR) programs targeting both EGFRWT and the T790M drug-resistant mutant. The parent compound itself inhibits EGFRWT with an IC50 of 0.29 ± 0.05 μM—equipotent to erlotinib—and the T790M mutant with an IC50 of 7.89 ± 0.31 μM, a 2.72-fold improvement over gefitinib [1]. Microwave-assisted derivatization to the formamide-fused pyrimidine (compound 2) achieves a 4.27-fold improvement over gefitinib against T790M (IC50 = 5.02 ± 0.19 μM) and a 4.42-fold improvement over erlotinib in MCF-7 antiproliferative assays [1]. These data support use of this building block in hit-to-lead optimization for overcoming acquired resistance in non-small cell lung cancer.

Optoelectronic Materials: Organic Thin-Film NLO and Photovoltaic Absorber Development

For non-linear optical and organic photovoltaic research, this dicarbonitrile building block outperforms the more widely available diethyl ester analog. The dicarbonitrile-derived thin films exhibit a band gap of 1.66 eV vs. 1.95 eV for the ester analog, bringing absorption closer to the optimal single-junction solar window [2]. Reported non-linear refractive index (n₂) and third-order susceptibility (χ⁽³⁾) values exceed those of conventional chalcogenide glasses and oxide NLO materials, making the scaffold suitable for optical limiting, all-optical switching, and planar waveguide applications [2][3].

Heterocyclic Chemistry: High-Yielding, Multi-Directional Core for Parallel Library Synthesis

The symmetric o-aminonitrile architecture of this compound supports divergent library synthesis under mild microwave conditions: pyrimidines (75% yield, 10 min, 900 W), diones (70%), tetrathiones (75%), indenoindenes (85%), and tetrazoles (70%) are all accessible in a single synthetic step [4]. The patent literature demonstrates comparable yields (67–74%) for Friedländer condensations with various cycloalkanones under conventional, microwave, and solid-phase conditions [5]. This breadth of accessible chemotypes, combined with short reaction times and high yields, makes the compound a strategic procurement choice for medicinal chemistry and materials science groups requiring rapid diversification of a single core scaffold.

Antioxidant and Dual-Activity Probe Development

Derivatives of this building block demonstrate dual EGFR inhibitory and antioxidant activities. Compound 2 (the formamide-fused pyrimidine) achieves 78% ABTS radical scavenging activity—the highest in the series—while compounds 3 and 5 reach 64% and 70%, respectively, with concurrent EGFRWT IC50 values of 0.29 μM and 2.02 μM [4]. This dual pharmacological profile enables programs investigating redox-modulating anticancer agents where a single scaffold provides both target engagement and cytoprotective antioxidant capacity.

Quote Request

Request a Quote for 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.